molecular formula C8H4F3IN2 B3112398 3-Iodo-7-(trifluoromethyl)-1H-indazole CAS No. 1892533-73-1

3-Iodo-7-(trifluoromethyl)-1H-indazole

Cat. No.: B3112398
CAS No.: 1892533-73-1
M. Wt: 312.03
InChI Key: UIMQMUWZZHZEIL-UHFFFAOYSA-N
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Description

3-Iodo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-(trifluoromethyl)-1H-indazole typically involves multi-step reactions. One common method includes the use of ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. The process begins with a copper-free alkynylation, followed by base-catalyzed cyclization to form the indazole core. Electrophilic iodination and subsequent alkylation complete the synthesis .

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method is efficient and allows for the synthesis of various derivatives by reacting 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl and heteroaryl boronic acids in the presence of a tandem catalyst .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-7-(trifluoromethyl)-1H-indazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Iodo-7-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-7-(trifluoromethyl)-1H-indazole involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, facilitating its participation in substitution and coupling reactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-7-(trifluoromethyl)-1H-indazole is unique due to its specific combination of iodine and trifluoromethyl groups, which confer distinct reactivity and potential biological activity. This combination is less common in other indazole derivatives, making it a valuable compound for specialized applications in medicinal chemistry and material science .

Biological Activity

3-Iodo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features an indazole core, which is a bicyclic structure containing two nitrogen atoms. The presence of an iodine atom at the 3-position and a trifluoromethyl group at the 7-position significantly influences its chemical properties:

  • Molecular Formula : C8H4F3IN2
  • Molecular Weight : Approximately 312.03 g/mol
  • Key Structural Features :
    • Iodine enhances the compound's reactivity and potential for halogen bonding.
    • The trifluoromethyl group increases lipophilicity, aiding in cellular uptake and metabolic stability.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its unique structural attributes enhance its interaction with various biological targets, which may lead to therapeutic applications.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This inhibition can affect various physiological processes, making it a candidate for drug development.
  • Halogen Bonding : The iodine atom allows for halogen bonding interactions, which can influence binding affinity and selectivity towards specific proteins and enzymes.
  • Lipophilicity : The trifluoromethyl group contributes to increased lipophilicity, facilitating better cellular uptake and enhancing biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Metabolic Pathways : A study demonstrated that this compound effectively inhibited key enzymes in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Comparative Studies : Research comparing this compound with structurally similar compounds revealed distinct biological profiles. For instance, while other indazole derivatives showed varying degrees of activity, this compound consistently exhibited stronger inhibitory effects on targeted enzymes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key features of compounds related to this compound:

Compound NameMolecular FormulaKey Features
3-Iodo-6-(trifluoromethyl)-1H-indazoleC8H4F3IN2Similar structure; different iodine position
3-Iodo-1H-indazoleC7H5IN2Lacks trifluoromethyl group; simpler structure
7-(Trifluoromethyl)-1H-indazoleC8H6F3N2No iodine; focuses on trifluoromethyl effects
5-Iodo-6-(trifluoromethyl)-1H-indazoleC8H4F3IN2Iodine at a different position; similar reactivity

This comparison highlights the unique substitution pattern of this compound, which may confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

3-iodo-7-(trifluoromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMQMUWZZHZEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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